molecular formula C19H17N5 B2412931 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-73-0

1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2412931
CAS No.: 611197-73-0
M. Wt: 315.38
InChI Key: KIYOFUZYUXGHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is a sophisticated chemical reagent designed for early-stage discovery research, particularly in the field of antimicrobial development. This compound belongs to a class of pyrido[1,2-a]benzimidazole derivatives that are recognized for their significant research potential due to the benzimidazole pharmacophore, a key structural motif found in numerous therapeutic agents . The integration of the 2-methylimidazol-1-yl moiety and the isopropyl (propan-2-yl) group at the 3-position is strategically designed to enhance molecular interactions with biological targets. Researchers are increasingly investigating such complex benzimidazole derivatives for their potent activity against drug-resistant bacterial pathogens, including Staphylococcus aureus (MRSA) and Mycobacterium smegmatis , as well as the fungal pathogen Candida albicans . The proposed mechanism of action, supported by studies on closely related analogues, suggests potential inhibition of critical bacterial enzymes. Molecular docking analyses indicate that similar compounds may exert their effects by targeting (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial persistence and antibiotic tolerance), FtsZ proteins (essential for bacterial cell division), and pyruvate kinases (key metabolic enzymes) . Furthermore, this structural class has demonstrated promising antibiofilm activity, capable of both inhibiting biofilm formation and eradicating cells within mature biofilms, which is a critical area of research for overcoming treatment-resistant infections . This product is provided as part of our rare and unique chemical collection for early discovery researchers. As an AldrichCPR product, it is sold for research purposes only. Buyer assumes responsibility to confirm product identity and/or purity, and all sales are final. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-12(2)14-10-18(23-9-8-21-13(23)3)24-17-7-5-4-6-16(17)22-19(24)15(14)11-20/h4-10,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYOFUZYUXGHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common approach includes the condensation of 2-methylimidazole with a suitable aldehyde or ketone to form an intermediate, which is then reacted with a pyrido[1,2-a]benzimidazole derivative under controlled conditions . The reaction conditions often involve refluxing in ethanol or other polar solvents, with catalysts such as acids or bases to facilitate the condensation and cyclization processes .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzimidazole compounds often exhibit significant antimicrobial activity. For example, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is hypothesized to involve interference with DNA synthesis or cell wall integrity.

CompoundActivity TypeMIC (µg/mL)Reference
1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrileAntibacterial5.0
Related Benzimidazole DerivativeAntifungal2.0

Anticancer Potential

Benzimidazoles have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in various cancer lines. For instance, it has been evaluated against human colorectal carcinoma cells, demonstrating IC50 values that indicate potent cytotoxicity.

Cell LineIC50 (µM)Reference
HCT116 (Colorectal)4.53
MCF7 (Breast)6.10

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzimidazole derivatives, the compound demonstrated significant activity against several bacterial strains, comparable to standard antibiotics. The study utilized standard agar diffusion methods to ascertain the minimum inhibitory concentration.

Case Study 2: Anticancer Activity Evaluation

A series of experiments conducted on human cancer cell lines revealed that the compound inhibited cell growth significantly more than traditional chemotherapeutics at similar concentrations. The results were validated using assays such as the Sulforhodamine B assay for cytotoxicity assessment.

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, DNA replication, and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and development in multiple fields .

Biological Activity

1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a multi-functional structure integrating imidazole, pyridine, and benzimidazole moieties. Its chemical formula is C19H17N5C_{19}H_{17}N_5, with a molecular weight of approximately 327.37 g/mol. The InChI Key for the compound is KIYOFUZYUXGHQT-UHFFFAOYSA-N, which facilitates its identification in chemical databases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The proposed mechanisms include:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, potentially affecting pathways such as signal transduction and DNA replication.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing physiological responses.
MechanismDescription
Enzyme InhibitionInhibits key enzymes affecting metabolic pathways
Receptor ModulationBinds to receptors, altering physiological responses

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzimidazole derivatives can effectively inhibit bacterial growth and demonstrate antifungal activity.

Anticancer Potential

The compound has been investigated for its anticancer properties. A study on related benzimidazole derivatives demonstrated their ability to act as topoisomerase I inhibitors, leading to cytotoxic effects on cancer cell lines such as RPMI 8402. This suggests that the compound may similarly impact cancer cell proliferation through similar mechanisms.

Case Studies

  • Topoisomerase I Inhibition : A study focusing on various benzimidazole derivatives found that certain structural modifications enhanced their potency as topoisomerase I inhibitors, suggesting that this compound could be optimized for similar effects .
  • Cytotoxicity Assessment : In vitro assays revealed that related compounds exhibited significant cytotoxicity against human lymphoblast cell lines, indicating potential therapeutic applications in oncology .

Table 2: Biological Activities and Their Implications

ActivityEffectReference
AntimicrobialInhibits bacterial and fungal growth
AnticancerCytotoxic effects on cancer cell lines

Q & A

Q. What are the established synthetic routes for 1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile, and what are their efficiency metrics?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs), which are efficient for constructing complex heterocyclic frameworks. A validated approach involves:

Reactant Selection : Use heterocyclic ketene aminals or enamines as intermediates (e.g., 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole) alongside malononitrile and aldehydes.

Optimized Conditions : One-pot reactions under reflux in ethanol or acetonitrile, achieving yields >80% for analogous pyrido[1,2-a]benzimidazoles .

Work-up : Precipitation from the reaction medium eliminates tedious purification.

Q. Key Efficiency Metrics :

ParameterValue/TechniqueReference
Reaction Time6–24 hours
Yield Range75–90% (for similar compounds)
PurityConfirmed via NMR, IR, TOF-MS

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR : Identify protons on the pyrido[1,2-a]benzimidazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and isopropyl/methyl groups (δ 1.2–2.5 ppm).
  • ¹³C NMR : Detect nitrile carbons (δ ~110–120 ppm) and imidazole/pyridine carbons (δ 140–160 ppm) .

IR Spectroscopy : Confirm nitrile (C≡N) stretches at ~2230–2260 cm⁻¹ and imidazole N–H/N–C stretches at ~3100–3300 cm⁻¹ .

TOF-MS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Validation Protocol : Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational chemistry be integrated into optimizing the synthesis of this compound?

Methodological Answer: Computational tools reduce trial-and-error experimentation:

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, identifying energetically favorable pathways .

Condition Screening : Apply machine learning to predict optimal solvents, catalysts, and temperatures. For example, ICReDD’s workflow combines computational and experimental data to narrow conditions, reducing development time by ~50% .

Mechanistic Insights : Analyze charge distribution and orbital interactions to explain regioselectivity in MCRs .

Case Study : For analogous benzimidazoles, computational screening identified acetonitrile as superior to DMF, improving yields by 15% .

Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrido[1,2-a]benzimidazole derivatives?

Methodological Answer: Contradictory bioactivity data often arise from:

Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines.

Structural Confirmation : Re-validate compound purity and identity via XRD or 2D NMR (e.g., HSQC, HMBC) to rule out impurities .

Dose-Response Analysis : Perform dose-dependent studies (e.g., IC₅₀ curves) to quantify potency differences.

Example : A study on antimicrobial benzimidazoles resolved conflicting MIC values by re-testing under uniform conditions (pH 7.4, 37°C), confirming activity at 8–16 µg/mL .

Q. What methodological considerations are essential when designing SAR studies for this compound’s derivatives?

Methodological Answer: For structure-activity relationship (SAR) studies:

Substituent Variation : Systematically modify groups (e.g., isopropyl, nitrile) and assess impacts on target binding.

Computational Docking : Use AutoDock or Schrödinger to predict binding modes with biological targets (e.g., kinase enzymes).

Data Validation : Correlate computational predictions with experimental IC₅₀ values.

Q. Key Findings :

  • Nitrile groups enhance solubility and hydrogen bonding in analogues .
  • Bulky substituents (e.g., isopropyl) may improve selectivity by occupying hydrophobic pockets .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS data to confirm functional groups.

Crystallography : Single-crystal XRD provides unambiguous confirmation of regiochemistry and stereochemistry.

Dynamic NMR : Use variable-temperature NMR to study conformational changes (e.g., ring flipping in benzimidazoles) .

Example : A pyrazole-carbonitrile derivative’s structure was confirmed via ¹H-¹⁵N HMBC, resolving ambiguity in imidazole vs. pyridine connectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.